Structural Characterization & Crystallographic Protocol: Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine
Structural Characterization & Crystallographic Protocol: Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine
The following technical guide details the structural analysis and crystallographic workflow for Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine (CAS 1402232-53-4), a critical scaffold in kinase inhibitor development (e.g., TTK/MPS1 inhibitors).
Executive Summary
Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine is a bifunctional pharmacophore combining a polar tetrahydropyran (THP) core with a basic pyridine moiety and a primary amine linker. In fragment-based drug design (FBDD), this scaffold is prized for its ability to probe solvent-exposed kinase pockets while maintaining a rigid sp³-rich geometry.
This guide provides a comprehensive protocol for the solid-state characterization of this molecule. Because the free base is prone to conformational flexibility and low melting points, this analysis focuses on salt selection strategies , conformational locking , and diffraction workflows required to resolve its atomic coordinates for structure-activity relationship (SAR) modeling.
Molecular Architecture & Conformational Analysis
Before wet-lab crystallization, a theoretical understanding of the molecular geometry is required to interpret electron density maps correctly.
Stereochemistry and Geometry
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Chirality: The molecule is achiral . The central tetrahydropyran ring possesses a plane of symmetry passing through the ether oxygen (O1) and the quaternary carbon (C4), provided the pyridine and methanamine substituents align with this plane or average out dynamically.
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Ring Conformation: The THP ring predominantly adopts a chair conformation .
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Substituent Orientation (The C4 Anomaly):
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The C4 position is quaternary, substituted by a bulky pyridin-4-yl group and a flexible methanamine (-CH₂NH₂) group.
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Steric Drive: In 4,4-disubstituted cyclohexanes/pyrans, the bulkier group typically occupies the equatorial position to minimize 1,3-diaxial interactions. The pyridine ring is significantly bulkier than the methanamine; therefore, the Pyridine-Equatorial / Methanamine-Axial conformer is thermodynamically favored.
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pKa and Protonation Sites
Understanding protonation is vital for salt screening:
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Primary Amine (-CH₂NH₂): High basicity (Estimated pKa ~9.5–10.5). First site of protonation.
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Pyridine Nitrogen: Moderate basicity (Estimated pKa ~5.2). Second site of protonation.
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Implication: In a stoichiometric 1:1 acid screen, the primary amine will protonate first, forming a mono-cation. Dihydrochloride salts will protonate both, potentially altering the crystal packing via charge repulsion.
Experimental Workflow: Crystallization & Data Collection
The following workflow is designed to maximize the probability of obtaining X-ray quality single crystals.
Visualization of the Workflow
Caption: Operational workflow for converting the raw pharmacophore into a refined crystal structure.
Detailed Protocol
Phase 1: Salt Screening (Critical Step)
The free base of this molecule is likely an oil or a low-melting solid due to the flexible methanamine linker. To rigidify the lattice:
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Acids: Screen HCl (chloride), Oxalic acid (oxalate), and Fumaric acid (fumarate).
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Why Fumarate? Dicarboxylic acids can bridge the primary amine and pyridine nitrogen, creating supramolecular chains.
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Stoichiometry: Use 1:1 (targeting amine) and 1:2 (targeting amine + pyridine).
Phase 2: Solvent Selection
The molecule is polar. Avoid non-polar solvents (Hexane) as they will cause oiling out.
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Primary Solvents: Methanol, Ethanol, Isopropanol.
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Anti-solvents: Diethyl ether, Acetone, Acetonitrile.
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Technique: Vapor diffusion (sitting drop). Dissolve 5 mg of salt in 50 µL Methanol; equilibrate against 500 µL Acetone.
Phase 3: Data Collection & Reduction
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Temperature: Collect data at 100 K (Liquid Nitrogen stream). This freezes the rotation of the methanamine side chain (-CH₂-NH₂), which typically exhibits high thermal motion at room temperature.
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Source: Mo-Kα (λ = 0.71073 Å) is preferred to minimize absorption, though Cu-Kα is acceptable for small organic crystals to boost signal.
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Resolution: Aim for 0.8 Å or better to resolve the H-atom positions on the amine, which are crucial for defining the hydrogen bond network.
Structural Solution & Refinement Strategy
Once diffraction data is collected, use the following parameters for refinement (software: Olex2 or SHELX).
Refinement Parameters Table
| Parameter | Setting/Constraint | Rationale |
| Space Group | P2₁/c or P-1 (Predicted) | Common for achiral organic salts. |
| Disorder Handling | PART 1 / PART 2 | The THP ring may show chair-flip disorder; the methanamine tail is often disordered. |
| Hydrogen Atoms | HFIX 23 (CH₂), HFIX 137 (CH₃) | Constrain C-H geometry. |
| Amine Protons | Semi-free refinement | Locate in difference map (F₀-Fc) to confirm protonation state (NH₃⁺ vs NH₂). |
| Weighting | WGHT 0.1 | Adjust to flatten variance. |
Handling the "Methanamine Wobble"
The -CH₂NH₂ group acts as a "tail" with significant rotational freedom. If the electron density for the terminal nitrogen is smeared:
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Apply DFIX constraints to fix the C-N bond length (~1.47 Å).
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Apply SIMU/DELU restraints to enforce similar atomic displacement parameters (ADPs) for the tail atoms.
Structural Insights & Drug Design Relevance
Resolving this structure provides three key data points for medicinal chemistry:
The Interaction Network
In the crystal lattice, expect a robust hydrogen bonding network.
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Donor: The protonated primary amine (-NH₃⁺).
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Acceptor: The Pyridine Nitrogen (if unprotonated) or the Counter-ion (Cl⁻, Carboxylate).
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Weak Acceptor: The THP Ether Oxygen (O1).
Visualizing the Interaction Logic:
Caption: Predicted hydrogen bond donors and acceptors driving crystal packing.
Pharmacophore Vector Analysis
The crystal structure defines the Vector Angle between the Pyridine ring centroid and the Amine Nitrogen.
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Why it matters: In kinase binding (e.g., TTK), the pyridine often binds to the hinge region, while the amine extends into the solvent front or interacts with a ribose-pocket residue (e.g., Asp/Glu).
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Measurement: Measure the torsion angle
(C_pyridine - C4_THP - C_methanamine - N). A fixed angle in the crystal suggests a low-energy conformation that should be used as the starting pose for docking studies.
References
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Molecular Source: Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine (CAS 1402232-53-4).[1][2][3] Commercially available via BLD Pharm, Sigma-Aldrich, and Aaron Chemicals.
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Source:
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- Crystallography Methodology: Massa, W. (2004).
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Refinement Software: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.
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Source:
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- Conformational Analysis of THP: Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag. (Context for THP ring geometry).
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Kinase Inhibitor Context: "Indazole compounds as kinase inhibitors" (Patent EP 2766352 B1).
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Source:
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Sources
- 1. 1402232-49-8|4-(Pyridin-4-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 2. 1402232-53-4 | MFCD23924527 | (4-(Pyridin-4-yl)tetrahydro-2H-pyran-4-yl)methanamine [aaronchem.com]
- 3. 1402232-53-4|(4-(Pyridin-4-yl)tetrahydro-2H-pyran-4-yl)methanamine|BLDpharm [bldpharm.com]
